6-Fluoro-N-[2-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]pyridine-3-sulfonamide
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Overview
Description
The compound “6-Fluoro-N-[2-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]pyridine-3-sulfonamide” is a complex organic molecule. It contains several functional groups including a pyrrolidine ring, a trifluoromethoxy group, and a sulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the trifluoromethoxy group and the sulfonamide group . The exact synthesis would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrrolidine ring. The presence of the trifluoromethoxy group could potentially introduce steric hindrance and affect the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyrrolidine ring might undergo reactions typical of other cyclic amines, while the trifluoromethoxy group could potentially be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could potentially increase the compound’s lipophilicity, which could in turn affect its solubility and stability .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-N-[2-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N3O4S/c17-14-5-4-12(9-21-14)28(25,26)22-13-6-7-23(15(13)24)10-2-1-3-11(8-10)27-16(18,19)20/h1-5,8-9,13,22H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCWOIHHCIPIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1NS(=O)(=O)C2=CN=C(C=C2)F)C3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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